

An In-depth Technical Guide to the CAP1-6D Peptide (YLSGADLNL)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP1-6D is a synthetic, modified peptide epitope derived from the human carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in a majority of pancreatic and other adenocarcinomas. The native CEA epitope, known as CAP1, has the amino acid sequence YLSGANLNL. Due to immune tolerance against this self-antigen, its immunogenicity is limited. The CAP1-6D variant is an "altered peptide ligand" where the asparagine (N) at position 6 has been substituted with aspartic acid (D), resulting in the sequence YLSGADLNL. This modification has been shown to enhance the peptide's binding to the HLA-A2 molecule and increase its immunogenicity, thereby enabling it to bypass immune tolerance and elicit a more robust cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1] This technical guide provides a comprehensive overview of the CAP1-6D peptide, including its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols relevant to its study and application in cancer immunotherapy.

Data Presentation

The immunogenicity of the **CAP1-6D** peptide has been evaluated in clinical trials, primarily in patients with pancreatic adenocarcinoma. The data below summarizes the dose-dependent T-cell response observed in a randomized phase I study.





Table 1: Dose-Dependent T-Cell Response to CAP1-6D

Vaccine

Dosage Arm	Peptide Dose (µg)	Number of Patients (Evaluable)	T-Cell Response Rate (%)	Mean Peak IFN-y ELISPOT Response (spots per 10 ⁴ CD8 ⁺ cells)	Median Peak IFN-y ELISPOT Response (spots per 10 ⁴ CD8 ⁺ cells)
Α	10	5	20	37	11
В	100	5	60	148	52
С	1000	4	100	248	271

Data extracted from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][2][3]

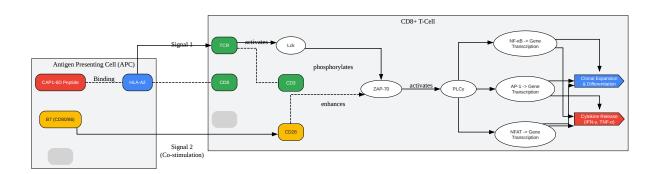
Mechanism of Action: Altered Peptide Ligand and T-Cell Activation

The enhanced immunogenicity of **CAP1-6D** is attributed to its function as an altered peptide ligand. The substitution at position 6 improves the peptide's interaction with the T-cell receptor (TCR) without compromising its binding to the HLA-A2 molecule, leading to a more potent activation of CEA-specific T-cells.

Signaling Pathway for T-Cell Activation

The following diagram illustrates the general signaling pathway initiated by the interaction of a peptide-MHC complex, such as **CAP1-6D**-HLA-A2, with the T-cell receptor on a CD8+ T-cell.





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T-Cell Activation Signaling Pathway

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments related to the study of the **CAP1-6D** peptide.

Solid-Phase Peptide Synthesis (SPPS) of CAP1-6D (YLSGADLNL)

This protocol describes a general method for synthesizing the **CAP1-6D** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-L-Leu-Wang resin (or similar)



- Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Cold diethyl ether
- RP-HPLC system for purification

Protocol:

- Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - o Drain the DMF.
 - Add the 20% piperidine/DMF solution and agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA
 (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin.



- Agitate for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling.
- Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (N, L, D, A, G, S, L, Y).
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
- · Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the TFA solution containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
 - Purify the peptide by preparative RP-HPLC using a C18 column and an appropriate acetonitrile/water gradient.
 - Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
 - Lyophilize the pure fractions to obtain the final peptide product.

Vaccine Formulation with Montanide ISA-51 and GM-CSF



This protocol describes the emulsification of the **CAP1-6D** peptide for vaccine administration, as performed in clinical trials.[1]

Materials:

- Lyophilized CAP1-6D peptide
- Sterile saline (0.9% NaCl)
- Sargramostim (GM-CSF)
- Montanide ISA-51 adjuvant
- Two sterile Luer-lock syringes
- A sterile three-way stopcock or mixing connector

Protocol:

- Peptide Reconstitution: Reconstitute the lyophilized CAP1-6D peptide to the desired concentration (e.g., 10 μg, 100 μg, or 1000 μg) in a specific volume of sterile saline (e.g., 0.9 ml).
- Addition of GM-CSF: Add the specified dose of GM-CSF (e.g., 250 μg) to the peptide solution.
- Syringe Preparation:
 - Draw the aqueous phase (peptide + GM-CSF) into one syringe.
 - Draw an equal volume of Montanide ISA-51 into the second syringe.
- Emulsification:
 - Connect the two syringes via the mixing connector.
 - Perform the emulsification by passing the contents back and forth between the two syringes for a defined number of cycles (e.g., 40-50 cycles) until a stable, milky-white



emulsion is formed.

- The stability of the emulsion can be tested by dropping a small amount into a beaker of water; a stable water-in-oil emulsion will not disperse.
- Administration: The final emulsion is drawn into a single syringe for immediate administration to the patient (e.g., subcutaneously in the proximal thigh).

IFN-y ELISPOT Assay for T-Cell Response

This protocol outlines a method for quantifying the frequency of **CAP1-6D**-specific IFN-y-secreting T-cells from patient peripheral blood mononuclear cells (PBMCs).

Materials:

- 96-well PVDF-membrane ELISPOT plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (or HRP)
- BCIP/NBT (or other suitable substrate)
- PBMCs isolated from patient blood
- CAP1-6D peptide and wild-type CAP1 peptide
- Positive control (e.g., Phytohemagglutinin PHA)
- Negative control (medium alone)
- Complete RPMI medium

Protocol:

Plate Coating:



- Pre-wet the ELISPOT plate wells with 35% ethanol for 1 minute, then wash 5 times with sterile water.
- Coat the wells with anti-human IFN-y capture antibody overnight at 4°C.
- · Plate Blocking:
 - Wash the plate to remove excess capture antibody.
 - Block the wells with complete RPMI medium for at least 2 hours at 37°C to prevent nonspecific binding.
- · Cell Plating and Stimulation:
 - Thaw cryopreserved PBMCs and allow them to rest.
 - Resuspend PBMCs in complete RPMI medium.
 - Add 2 x 10⁵ PBMCs to each well.
 - Add the stimulating agents to the appropriate wells:
 - CAP1-6D peptide (e.g., 10 μg/ml)
 - Wild-type CAP1 peptide (e.g., 10 μg/ml)
 - Positive control (PHA)
 - Negative control (medium)
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash the plate to remove the cells.
 - Add the biotinylated anti-human IFN-y detection antibody to each well and incubate for 2 hours at room temperature.

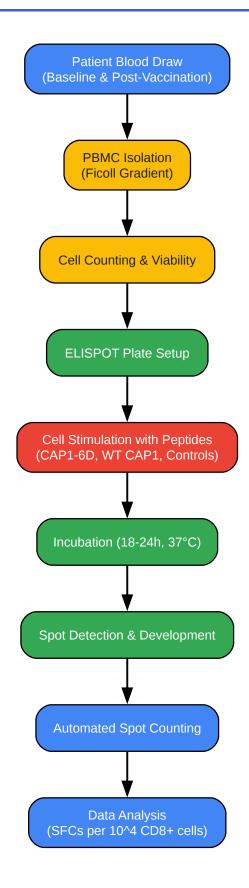


- Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
- Spot Development:
 - Wash the plate thoroughly.
 - Add the substrate solution and monitor for spot development.
 - Stop the reaction by washing with distilled water.
- Analysis:
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISPOT reader.
 - The number of specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells. The results are typically expressed as spot-forming cells (SFCs) per 10⁴ or 10⁶ PBMCs.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from patient sample collection to the analysis of the T-cell immune response.





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ELISPOT Assay Workflow Diagram



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- To cite this document: BenchChem. [An In-depth Technical Guide to the CAP1-6D Peptide (YLSGADLNL)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574956#cap1-6d-amino-acid-sequence-ylsgadlnl]

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